molecular formula C24H29ClN6OS B1675631 2-(5-chloro-2-(3-(4-methylpiperazin-1-yl)propylamino)pyrimidin-4-yl)-N-cyclopropylbenzo[b]thiophene-4-carboxamide trihydrochloride CAS No. 946518-60-1

2-(5-chloro-2-(3-(4-methylpiperazin-1-yl)propylamino)pyrimidin-4-yl)-N-cyclopropylbenzo[b]thiophene-4-carboxamide trihydrochloride

Cat. No.: B1675631
CAS No.: 946518-60-1
M. Wt: 485 g/mol
InChI Key: BNFAYJPQCPZQND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

LY2409881 is a potent and selective IKK2 inhibitor. LY2409881 potently synergizes with histone deacetylase inhibitors in preclinical models of lymphoma through the downregulation of NF-κB. LY2409881 inhibited constitutively activated NF-κB, and caused concentration- and time-dependent growth inhibition and apoptosis in lymphoma cells. LY2409881 suppressed the activity of the NF-κB subunit p65 in lymphoma cells treated by the HDAC inhibitor romidepsin, underlying a potential mechanism of the marked synergy observed of these two drugs.

Mechanism of Action

Target of Action

LY2409881 trihydrochloride is a selective inhibitor of IκB kinase β (IKK2), with an IC50 value of 30 nM . IKK2 is a key component of the NF-κB signaling pathway, which plays a crucial role in regulating immune response, inflammation, cell survival, and proliferation .

Mode of Action

LY2409881 trihydrochloride effectively inhibits the activation of NF-κB induced by TNFα . It does this by inhibiting IKK2, which prevents the phosphorylation and subsequent degradation of IκB proteins. This inhibition keeps NF-κB proteins sequestered in the cytoplasm, preventing them from translocating to the nucleus and activating gene transcription .

Biochemical Pathways

The primary biochemical pathway affected by LY2409881 is the NF-κB signaling pathway. By inhibiting IKK2, LY2409881 prevents the activation of NF-κB, thereby downregulating the expression of NF-κB target genes involved in inflammation, immune response, cell proliferation, and survival .

Result of Action

LY2409881 causes concentration- and time-dependent growth inhibition and apoptosis in lymphoma cells . The cytotoxicity of LY2409881 correlates with the overall activation status of NF-κB . It has been shown to have a significant inhibitory effect on tumor growth in mouse models .

Action Environment

The efficacy and stability of LY2409881 can be influenced by various environmental factors. For instance, the presence of other drugs can affect its action. It has been observed that LY2409881 potently synergizes with histone deacetylase inhibitors in preclinical models of lymphoma, leading to a marked downregulation of NF-κB . .

Biochemical Analysis

Biochemical Properties

LY2409881 trihydrochloride interacts with IKK2, a key enzyme in the NF-κB signaling pathway . By inhibiting IKK2, LY2409881 trihydrochloride prevents the activation of NF-κB, a transcription factor that regulates genes involved in inflammation and cell survival . This interaction is highly selective, with the compound showing over 10-fold selectivity for IKK2 over IKK1 and other common kinases .

Cellular Effects

In cellular models, LY2409881 trihydrochloride has been shown to inhibit the activation of NF-κB, leading to a decrease in the expression of NF-κB target genes . This can influence various cellular processes, including cell proliferation, apoptosis, and inflammation . For instance, in the ovarian cancer cell line SKOV3, LY2409881 trihydrochloride demonstrated moderate cytotoxicity .

Molecular Mechanism

The molecular mechanism of action of LY2409881 trihydrochloride involves the inhibition of IKK2, which prevents the phosphorylation and subsequent degradation of IκB proteins . This allows IκB to bind and sequester NF-κB in the cytoplasm, preventing it from translocating to the nucleus and activating gene transcription .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of LY2409881 trihydrochloride have been observed to be both concentration- and time-dependent .

Dosage Effects in Animal Models

In animal models, LY2409881 trihydrochloride has been shown to inhibit tumor growth at doses of 50, 100, and 200 mg/kg . The compound was well-tolerated at these doses, with no severe morbidity or mortality observed .

Metabolic Pathways

Given its mechanism of action, it likely interacts with the enzymes involved in the NF-κB signaling pathway .

Transport and Distribution

Given its mechanism of action, it is likely that it needs to enter cells to exert its effects on IKK2 and NF-κB .

Subcellular Localization

Given its mechanism of action, it is likely that it acts in the cytoplasm, where IKK2 and IκB are located .

Properties

IUPAC Name

2-[5-chloro-2-[3-(4-methylpiperazin-1-yl)propylamino]pyrimidin-4-yl]-N-cyclopropyl-1-benzothiophene-4-carboxamide;trihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29ClN6OS.3ClH/c1-30-10-12-31(13-11-30)9-3-8-26-24-27-15-19(25)22(29-24)21-14-18-17(4-2-5-20(18)33-21)23(32)28-16-6-7-16;;;/h2,4-5,14-16H,3,6-13H2,1H3,(H,28,32)(H,26,27,29);3*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEXCRLAGBWKVPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CCCNC2=NC=C(C(=N2)C3=CC4=C(C=CC=C4S3)C(=O)NC5CC5)Cl.Cl.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H32Cl4N6OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

594.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(5-chloro-2-(3-(4-methylpiperazin-1-yl)propylamino)pyrimidin-4-yl)-N-cyclopropylbenzo[b]thiophene-4-carboxamide trihydrochloride
Reactant of Route 2
Reactant of Route 2
2-(5-chloro-2-(3-(4-methylpiperazin-1-yl)propylamino)pyrimidin-4-yl)-N-cyclopropylbenzo[b]thiophene-4-carboxamide trihydrochloride
Reactant of Route 3
Reactant of Route 3
2-(5-chloro-2-(3-(4-methylpiperazin-1-yl)propylamino)pyrimidin-4-yl)-N-cyclopropylbenzo[b]thiophene-4-carboxamide trihydrochloride
Reactant of Route 4
Reactant of Route 4
2-(5-chloro-2-(3-(4-methylpiperazin-1-yl)propylamino)pyrimidin-4-yl)-N-cyclopropylbenzo[b]thiophene-4-carboxamide trihydrochloride
Reactant of Route 5
Reactant of Route 5
2-(5-chloro-2-(3-(4-methylpiperazin-1-yl)propylamino)pyrimidin-4-yl)-N-cyclopropylbenzo[b]thiophene-4-carboxamide trihydrochloride
Reactant of Route 6
Reactant of Route 6
2-(5-chloro-2-(3-(4-methylpiperazin-1-yl)propylamino)pyrimidin-4-yl)-N-cyclopropylbenzo[b]thiophene-4-carboxamide trihydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.